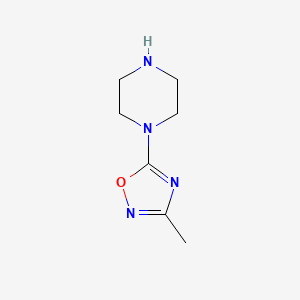
5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid” likely belongs to the class of organic compounds known as pyrroles, which are heterocyclic compounds with a 5-membered aromatic ring containing one nitrogen atom . The methoxycarbonyl group (-COOCH3) and carboxylic acid group (-COOH) are functional groups that may confer specific chemical properties to the compound.
Synthesis Analysis
While specific synthesis methods for “5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid” were not found, pyrrole compounds are often synthesized through reactions such as the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones . The introduction of the methoxycarbonyl and carboxylic acid groups would likely involve further functionalization steps .
Molecular Structure Analysis
The molecular structure of “5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid” would be characterized by the presence of a pyrrole ring, a methoxycarbonyl group, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the pyrrole ring.
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the methoxycarbonyl and carboxylic acid groups may influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .
Scientific Research Applications
Boron Reagents in Suzuki–Miyaura Coupling
5-(Methoxycarbonyl)pyridine-3-boronic acid: (CAS Number: 871329-53-2) is a boron-containing compound that can be utilized in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon–carbon bonds and has found widespread use in organic synthesis . The mild reaction conditions and functional group tolerance make it a valuable tool for creating complex molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxycarbonyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-2-4(3-8-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLXLCVLMVUYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288608 | |
| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67858-48-4 | |
| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67858-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)





![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)


![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)


![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)